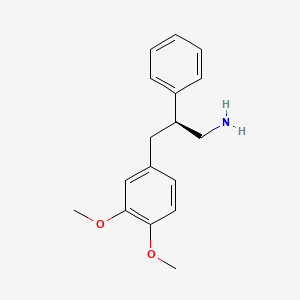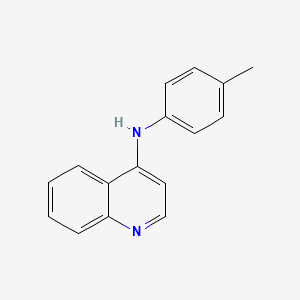
(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine is a chiral amine compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-1-phenylethylamine.
Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or secondary amines
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Catalysis: The compound can be used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Material Science: It is employed in the development of functional materials, such as polymers and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and increasing the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
®-(+)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dimethoxyphenethylamine: A structurally related compound with different pharmacological effects.
Phenylethylamine: The parent compound with a simpler structure and broader range of applications.
Uniqueness
(S)-(-)-(3,4-Dimethoxybenzyl)-(1-phenylethyl)amine is unique due to its chiral nature and specific substitution pattern, which confer distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-9,11,15H,10,12,18H2,1-2H3/t15-/m1/s1 |
InChI Key |
ZHNAWZHSCCNHNI-OAHLLOKOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H](CN)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048806.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12048824.png)




![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)
![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)

![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)

